molecular formula C14H13ClN2O3S B2562968 Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate CAS No. 313262-14-5

Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2562968
CAS No.: 313262-14-5
M. Wt: 324.78
InChI Key: CRYOIWMVGRVNFN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate is a thiazole-based compound featuring a 2-chlorobenzamido substituent at the 2-position of the thiazole ring, a methyl group at the 4-position, and an ethyl carboxylate ester at the 5-position.

Properties

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-3-20-13(19)11-8(2)16-14(21-11)17-12(18)9-6-4-5-7-10(9)15/h4-7H,3H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYOIWMVGRVNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate typically involves the reaction of 2-chlorobenzoyl chloride with 2-amino-4-methylthiazole in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of thiazole compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, research indicates that thiazole derivatives can inhibit the activity of key proteins involved in cancer cell proliferation and survival, such as HSET (KIFC1), leading to increased multipolarity and cell death in centrosome-amplified cancer cells .

Mechanism of Action

The proposed mechanism involves the compound's ability to bind to specific targets within cancer cells, disrupting critical signaling pathways. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells by activating caspase pathways, which are essential for programmed cell death . These findings suggest that this compound could be a lead compound for the development of new anticancer therapies.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of thiazole derivatives, including this compound. In a study focusing on the synthesis and evaluation of various thiazole compounds, it was found that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . This antimicrobial activity is attributed to the compound's ability to interfere with bacterial cell wall synthesis and function.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step chemical reactions that optimize yield and purity. Various synthetic routes have been explored, including the use of different solvents and reaction conditions. A notable method involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with 2-chlorobenzoyl chloride under controlled conditions to yield the desired product efficiently .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for enhancing its biological activity. SAR studies have indicated that modifications to the thiazole ring and substituents can significantly impact the compound's efficacy against various biological targets. For example, altering substituents on the benzamide moiety has been shown to affect binding affinity and selectivity for specific enzymes involved in disease processes .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a recent study, this compound was tested against several human cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values demonstrating potent anticancer activity . The study also explored combination therapies with existing chemotherapeutics, revealing synergistic effects that enhance overall treatment efficacy.

Case Study 2: Antimicrobial Efficacy Testing

A comprehensive antimicrobial assessment was conducted using this compound against clinical isolates of pathogenic bacteria. The compound exhibited notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel therapeutic agent in combating resistant bacterial infections .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Thiazole Derivatives

Compound Name Substituent at 2-Position Key Properties/Applications Reference
Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate 2-Chlorobenzamido (–NH–C=O–C₆H₃Cl) Potential biological activity (inference) N/A
Ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate 4-Chlorophenyl (–C₆H₄Cl) Suzuki coupling product
NL-AC 4-Acryloyloxy-3-formylphenyl Fluorescent biothiol probe
Compound 6g (coumarin hybrid) Hydrazone-linked coumarin Antibacterial (MIC = 8 µg/mL)

Table 2. Melting Points of Selected Analogues

Compound Name Melting Point (°C) Substituent Influence
Compound 6g () 209–211 Rigid coumarin-hydrazone structure
Compound 6h () 220–222 Increased conjugation
Ethyl 2-amino-4-methylthiazole-5-carboxylate () 172–173 Free amino group enhances crystallinity

Biological Activity

Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C₉H₁₁ClN₂O₃S
  • Molecular Weight : 262.71 g/mol

The compound features a thiazole ring, which is known for its role in various biological activities, particularly in the development of pharmaceuticals.

Research indicates that compounds with thiazole structures often exhibit inhibitory effects on specific enzymes and proteins involved in cancer cell proliferation. This compound has been studied for its potential to inhibit the HSET (KIFC1) protein, which plays a critical role in centrosome clustering during cell division. This inhibition can lead to the induction of multipolar mitotic spindles, resulting in cell death in cancer cells with multiple centrosomes .

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (μM) Effect Observed
HeLa (Cervical cancer)2.7Induction of apoptosis
MCF-7 (Breast cancer)3.5Cell cycle arrest
A549 (Lung cancer)4.0Inhibition of migration

These results suggest that the compound can effectively inhibit cancer cell growth and induce apoptosis through its action on mitotic proteins.

Antileukemic Activity

In addition to solid tumors, this compound has shown promising results in treating leukemia. Research indicates significant antileukemic activity against various human leukemia cell lines, highlighting its potential as a therapeutic agent in hematological malignancies .

Case Studies

Case Study 1: Inhibition of HSET Protein

A study conducted using high-throughput screening identified this compound as a potent inhibitor of the HSET protein. The compound exhibited an IC50 value of approximately 2.7 μM, demonstrating strong selectivity against other kinesins like Eg5, which is crucial for minimizing off-target effects in cancer therapy .

Case Study 2: Efficacy in Animal Models

In vivo studies using BALB/c mice demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The estimated half-life of the compound was around 215 minutes in plasma, indicating favorable pharmacokinetic properties that support its potential for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via condensation of ethyl 2-amino-4-methylthiazole-5-carboxylate with 2-chlorobenzoyl chloride. Key steps include refluxing in anhydrous solvents (e.g., ethanol or dichloromethane) under inert gas (N₂/Ar) to prevent hydrolysis. Catalytic bases like triethylamine or pyridine are used to neutralize HCl byproducts. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (6–12 hours). Purification via recrystallization (ethanol-chloroform mixtures) typically yields >80% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodology :

  • ¹H/¹³C NMR : The thiazole ring protons appear as singlets at δ 7.8–8.2 ppm. The methyl group on the thiazole resonates at δ 2.3–2.5 ppm. The 2-chlorobenzamido group shows aromatic protons as a multiplet (δ 7.4–7.6 ppm) and an amide NH signal at δ 10.2–10.5 ppm.
  • IR : Strong absorption bands for C=O (ester: ~1700 cm⁻¹, amide: ~1650 cm⁻¹) and C–N (thiazole: ~1250 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 351.3 (calculated for C₁₄H₁₂ClN₂O₃S) with fragments corresponding to thiazole (base peak at m/z 140) and benzamido cleavage .

Q. How can researchers conduct preliminary biological activity screening for antimicrobial or antiviral properties?

  • Methodology : Use serial dilution assays (MIC/MBC) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans). Prepare stock solutions in DMSO (≤1% v/v) and test concentrations from 0.5–128 µg/mL. Include positive controls (e.g., ciprofloxacin) and assess viability via optical density (OD₆₀₀) after 24-hour incubation. For antiviral studies, use plaque reduction assays against RNA viruses (e.g., flaviviruses) with cytotoxicity controls on Vero cells .

Advanced Research Questions

Q. What strategies are recommended for resolving crystallographic data discrepancies during X-ray structure determination?

  • Methodology :

  • Data Collection : Use a Bruker APEX-II CCD diffractometer (Mo-Kα, λ = 0.71073 Å) at 100 K to minimize thermal motion. Ensure a data-to-parameter ratio >15:1 for reliable refinement.
  • Refinement : Employ SHELXL for small-molecule refinement. Address outliers in displacement parameters (e.g., methyl groups) using rigid-bond restraints (RIGU/SADI). For hydrogen bonding, validate geometry with Olex2 or Mercury (C–H⋯O distances: 2.5–3.0 Å, angles: 140–180°). Example: The 2-chlorobenzamido group may form intermolecular C15–H15⋯O2 bonds (2.72 Å, 148°), stabilizing crystal packing .

Q. How can 3D-QSAR models (CoMFA/CoMSIA) guide structure-activity relationship (SAR) studies for thiazole derivatives?

  • Methodology :

  • Alignment : Superimpose derivatives using the thiazole core as a template.
  • Descriptors : Electrostatic (Mulliken charges) and steric (van der Waals radii) fields derived from DFT-optimized geometries (B3LYP/6-31G*).
  • Validation : Use cross-validated > 0.5 and non-cross-validated > 0.7. For this compound, prioritize substituent electronegativity at the benzamido position, as 2-Cl enhances activity by 30% compared to 4-Cl analogs .

Q. What experimental and computational approaches can address low synthetic yields in scale-up reactions?

  • Methodology :

  • Reaction Monitoring : Use in-situ FTIR to track acyl chloride consumption (disappearance of ~1800 cm⁻¹ peak).
  • Byproduct Analysis : LC-MS identifies hydrolysis products (e.g., free carboxylic acid) if moisture is present.
  • Computational Optimization : DFT (Gaussian 16) calculates transition-state energies to identify rate-limiting steps. Solvent screening (COSMO-RS) recommends polar aprotic solvents (e.g., DMF) for improved activation entropy .

Q. How do hydrogen-bonding networks and crystal packing influence the compound’s physicochemical stability?

  • Methodology : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions. For example, the 2-chlorobenzamido group contributes 12% to the surface via C–H⋯O bonds, while π-π stacking (thiazole-benzene) accounts for 8%. Thermal stability (TGA/DSC) correlates with packing density: higher melting points (>400 K) occur in tightly packed monoclinic systems (space group P2₁/c) .

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